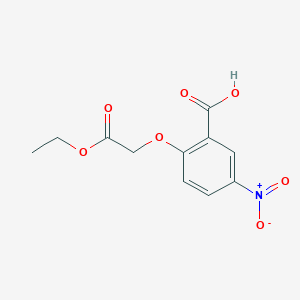
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzoic acid, featuring both an ethoxy group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 2-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-ethoxy-: Lacks the nitro group, resulting in different chemical and biological properties.
Benzoic acid, 2-(2-methoxy-2-oxoethoxy)-5-nitro-: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Benzoic acid, 2-(2-oxoethoxy)-5-nitro-: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness
Benzoic acid, 2-(2-ethoxy-2-oxoethoxy)-5-nitro- is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the formation of a wide range of derivatives.
Propiedades
Fórmula molecular |
C11H11NO7 |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
2-(2-ethoxy-2-oxoethoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H11NO7/c1-2-18-10(13)6-19-9-4-3-7(12(16)17)5-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Clave InChI |
JBOJKZMMKMYJGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
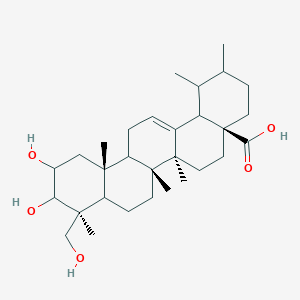
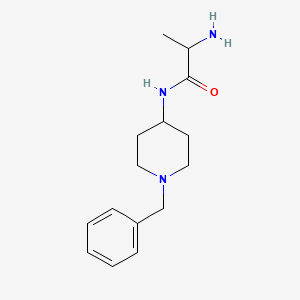
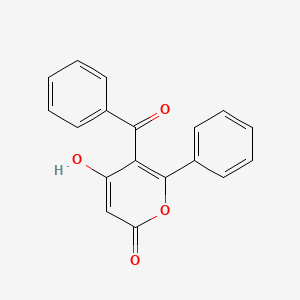
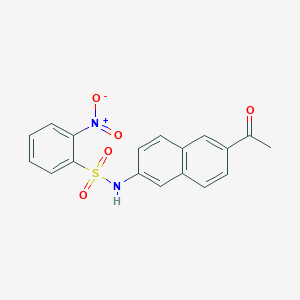
![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
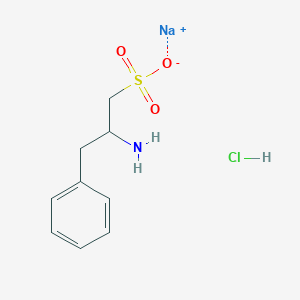
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
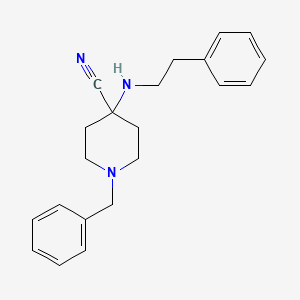
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
